H-L-Tyr(2-azidoethyl)-OH
Description
Overview of Unnatural Amino Acid Incorporation in Biological Systems
The central dogma of molecular biology describes the process by which the genetic information encoded in DNA is translated into the 20 canonical amino acids that constitute proteins. However, the past few decades have seen the development of powerful techniques that allow for the expansion of the genetic code, enabling the site-specific incorporation of unnatural amino acids (UAAs) into proteins in both prokaryotic and eukaryotic organisms. nih.govnih.govpsu.edu This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (TAG), and inserts the desired UAA at that specific position during protein translation. nih.govnih.govnih.govunice.fr This methodology has opened up a vast new landscape for protein engineering, allowing researchers to introduce a wide array of functionalities not found in natural proteins, such as fluorescent probes, photocrosslinkers, and bioorthogonal reactive handles. nih.govnih.govunice.fr
The Significance of Bioorthogonal Chemistry in Research
Coined by Carolyn Bertozzi, the term "bioorthogonal chemistry" refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions are characterized by their high selectivity, rapid kinetics, and the stability of their products in physiological conditions. nih.gov The most prominent examples of bioorthogonal reactions include the Staudinger ligation and various forms of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.goviris-biotech.de The ability to perform these reactions in a biological context has been transformative for chemical biology, providing a means to label and visualize biomolecules, track their interactions, and probe their functions in real-time within living cells and organisms. nih.govprotocols.io
H-L-Tyr(2-azidoethyl)-OH as a Key Azide-Bearing Unnatural Amino Acid
This compound, also known as O-(2-azidoethyl)-L-tyrosine or Azidoethoxyphenylalanine (AePhe), is an unnatural amino acid that has gained significant attention for its utility in chemical biology. nih.govnih.goviris-biotech.debapeks.com Structurally, it is a derivative of the natural amino acid L-tyrosine, featuring a 2-azidoethyl group attached to the phenolic oxygen. nih.goviris-biotech.de This terminal azide (B81097) moiety is the key to its functionality, serving as a versatile chemical handle for bioorthogonal reactions. nih.govnih.govmedchemexpress.com The azide group is small, metabolically stable, and does not significantly perturb the structure or function of the protein into which it is incorporated. nih.gov Furthermore, it is a key participant in the highly efficient and specific click chemistry reactions, making this compound an ideal candidate for a wide range of bioconjugation applications. iris-biotech.denih.govmedchemexpress.com
Scope and Academic Relevance of this compound Research
Research involving this compound is situated at the intersection of synthetic chemistry, molecular biology, and spectroscopy. Its academic relevance stems from its dual functionality: it is not only a partner for bioorthogonal "click" reactions but also serves as a sensitive vibrational reporter of its local environment. nih.govnih.gov This allows researchers to not only label proteins with high specificity but also to gain insights into protein structure, dynamics, and hydration. nih.govnih.gov Studies have demonstrated its successful synthesis and incorporation into proteins, paving the way for detailed investigations into protein bioconjugation, the optimization of bioorthogonal reactions, and the exploration of protein microenvironments using infrared (IR) spectroscopy. nih.govnih.govnih.gov
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| Systematic Name | (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid | bapeks.com |
| Common Names | O-(2-azidoethyl)-L-tyrosine, Azidoethoxyphenylalanine (AePhe) | nih.govbapeks.com |
| CAS Number | 1570523-47-5 | iris-biotech.debapeks.commedchemexpress.com |
| Molecular Formula | C11H14N4O3 | iris-biotech.demedchemexpress.com |
| Molecular Weight | 250.26 g/mol | iris-biotech.demedchemexpress.com |
| Key Functional Group | Azide (-N3) | nih.govnih.gov |
Table 2: Research Applications of this compound
| Application | Description | Key Findings | References |
| Bioorthogonal Labeling | Incorporation into proteins to serve as a handle for click chemistry reactions (CuAAC and SPAAC) for the attachment of probes, tags, or other molecules. | Successfully incorporated into Green Fluorescent Protein (GFP) and superfolder GFP (sfGFP) and shown to efficiently undergo strain-promoted click cycloaddition with a dibenzocyclooctyne (DBCO) derivative. | nih.govnih.govnih.govnih.gov |
| Vibrational Reporter | The azide group's asymmetric stretch vibration in the IR spectrum is sensitive to the local environment, providing information on hydration and protein structure. | The IR spectrum of AePhe incorporated into sfGFP revealed differences in the solvation of the azide group depending on its location within the protein structure. An X-ray crystal structure of sfGFP-149-AePhe provided a structural basis for the IR data. | nih.govnih.govmedchemexpress.com |
| Optimization of Bioconjugation | Used in studies to understand how factors like the length of the linker arm affect the efficiency of bioconjugation reactions. | A study comparing UAAs with different tether lengths found that the optimal length for bioconjugation was dependent on the specific type of reaction being performed. | nih.govnih.govresearchgate.netacs.orgwm.edu |
Table 3: Synthesis and Incorporation of this compound
| Aspect | Details | Reference |
| Synthesis | A three-step synthesis from known starting materials with an overall yield of 54%. The process involves alkylation of a protected tyrosine with 2-azidoethyl mesylate, followed by deprotection steps. | nih.gov |
| Incorporation Method | Site-specific incorporation into proteins using the amber codon suppression method with an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair. | nih.govnih.govnih.gov |
| Model Protein | Superfolder Green Fluorescent Protein (sfGFP) and Green Fluorescent Protein (GFP). | nih.govnih.govnih.govnih.gov |
| Incorporation Sites | Successfully incorporated at positions 133 (a flexible loop) and 149 (on the side of the β-barrel) in sfGFP. | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14N4O3/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13/h1-4,10H,5-7,12H2,(H,16,17)/t10-/m0/s1 |
InChI Key |
AFRGRMSRGXONSC-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCN=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for H L Tyr 2 Azidoethyl Oh and Its Derivatives
Precursor Synthesis and Functional Group Introduction
The synthesis of the target molecule fundamentally relies on the preparation of key precursors that introduce the azidoethyl moiety. A common precursor is 2-azidoethanol (B47996), which can be synthesized from 2-chloroethanol (B45725) or 2-bromoethanol (B42945). chemicalbook.com
One reported method involves reacting 2-chloroethanol with sodium azide (B81097) in water. The reaction is initiated at 0°C and then warmed to room temperature before being heated to 80°C overnight to drive the reaction to completion, yielding 2-azidoethanol as a colorless oil. chemicalbook.com An alternative approach uses 2-bromoethanol with sodium azide in water, stirred overnight at 80°C, to produce 2-azidoethanol in quantitative yield. chemicalbook.com
To make the 2-azidoethanol reactive for alkylating the tyrosine side chain, it is often converted into a more reactive electrophile. A common strategy is its conversion to 2-azidoethyl methanesulfonate (B1217627) (mesylate). This is achieved by reacting 2-azidoethanol with methanesulfonyl chloride. nih.gov This mesylate is a key reagent for the subsequent O-alkylation step.
Another critical precursor is the starting amino acid, L-tyrosine. smolecule.com For subsequent reactions, the functional groups of tyrosine (the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group) must be appropriately protected to ensure selective modification.
O-Alkylation Strategies for Tyrosine Modifications
The core transformation in the synthesis of H-L-Tyr(2-azidoethyl)-OH is the O-alkylation of the phenolic hydroxyl group of tyrosine. This reaction forms an ether linkage, attaching the 2-azidoethyl group to the tyrosine side chain.
A prevalent strategy involves the reaction of a protected tyrosine derivative with an alkylating agent carrying the azidoethyl group. For instance, N-Boc-L-tyrosine can be O-alkylated using 2-bromoethanol in the presence of a base like potassium carbonate (K2CO3) in an anhydrous solvent such as dimethylformamide (DMF). rsc.org The resulting N-Boc-O-(2-bromoethyl)-tyrosine is then converted to the azide by reaction with sodium azide in DMF. rsc.org
A more direct route utilizes a pre-formed azido-containing alkylating agent. In one streamlined synthesis, commercially available N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester is alkylated with 2-azidoethyl mesylate. nih.gov This reaction is carried out in dry DMF with potassium carbonate as the base, heating the mixture to 70°C. nih.gov This method directly installs the azidoethyl group onto the tyrosine side chain.
The choice of base and solvent is crucial for the efficiency of the O-alkylation. Strong bases like sodium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO) have also been used for the alkylation of tyrosine, though this can sometimes lead to side products like di-O-alkylation. google.com For the specific synthesis of this compound, milder bases like potassium carbonate in DMF are commonly reported to achieve selective O-alkylation. nih.govrsc.org
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential in the synthesis of this compound to prevent unwanted side reactions and ensure the desired modifications occur at the correct positions. google.comgoogle.comiris-biotech.de The main strategies involve the protection of the α-amino group and considerations for the phenolic side chain.
N-alpha Protection (e.g., Fmoc, Boc)
Boc Protection : The Boc group is acid-labile and is removed using strong acids like trifluoroacetic acid (TFA). nih.govrsc.org Syntheses often start with commercially available Boc-L-Tyr-OH or its esterified forms. rsc.orgiris-biotech.debldpharm.com The synthesis of N-Boc-O-(2-azidoethyl)-tyrosine involves alkylating Boc-L-tyrosine, followed by the introduction of the azide. rsc.orgmedchemexpress.com The final deprotection of the Boc group yields the hydrochloride salt of this compound. rsc.org
Fmoc Protection : The Fmoc group is base-labile and is typically removed by treatment with a piperidine (B6355638) solution in DMF. iris-biotech.denih.gov This makes it orthogonal to the acid-labile Boc and other side-chain protecting groups. iris-biotech.desigmaaldrich.com Fmoc-L-Tyr(2-azidoethyl)-OH is a key building block for incorporating this unnatural amino acid into peptides using Fmoc-based SPPS. iris-biotech.demedchemexpress.comiris-biotech.de The azide group is stable under the standard basic conditions used for Fmoc deprotection. sigmaaldrich.com
The selection between Boc and Fmoc is a fundamental decision in peptide chemistry, with Fmoc/tBu strategies being very common in modern SPPS. iris-biotech.de
Purification and Characterization Methodologies for Synthetic Products
After synthesis, the crude products, including intermediates and the final this compound, require rigorous purification and characterization to ensure their identity and purity.
Purification: Common purification techniques employed include:
Flash Column Chromatography : This method is frequently used to purify intermediates, such as N-Boc-O-(2-bromoethyl)-tyrosine or N-Boc-O-(2-azidoethyl)-L-tyrosine methyl ester. nih.govrsc.org A typical mobile phase might be a gradient of hexane, ethyl acetate, and acetic acid. rsc.org
Extraction : Liquid-liquid extraction is used during the workup of many reaction steps to separate the desired product from inorganic salts and other water-soluble impurities. chemicalbook.comrsc.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a high-resolution technique often used for the final purification of peptides or amino acid derivatives, especially when high purity is required. rsc.orggoogle.com A gradient of water and acetonitrile (B52724) (ACN), often with 0.1% TFA as an additive, is a common eluent system. rsc.org
Filtration and Precipitation : Simple filtration is used to remove solid reagents or byproducts. rsc.org Precipitation or crystallization can be used to isolate the final product, such as the hydrochloride salt of this compound. rsc.org
Characterization: The identity and structure of the synthesized compounds are confirmed using various spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to confirm the structure of the synthesized molecules. rsc.org For this compound, characteristic signals include the aromatic protons of the tyrosine ring, and the methylene (B1212753) protons of the azidoethyl group. rsc.org
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the product. rsc.org The observed mass-to-charge ratio ([M+H]⁺) for this compound is expected to be around 251.1 g/mol . rsc.org
Infrared (IR) Spectroscopy : This technique is particularly useful for confirming the presence of the azide group, which has a characteristic strong, sharp absorption band. iris-biotech.denih.gov
The following table summarizes a typical synthetic and characterization workflow:
| Step | Reaction | Purification Method | Characterization Method | Reference |
|---|---|---|---|---|
| 1 | N-Boc protection of L-tyrosine | Extraction | NMR | rsc.org |
| 2 | O-alkylation with 1,2-dibromoethane | Flash Chromatography | NMR | rsc.org |
| 3 | Azide substitution with NaN₃ | Extraction | NMR | rsc.org |
| 4 | Boc deprotection with HCl | Precipitation/Drying | NMR, ESI-MS | rsc.org |
Comparative Analysis of Synthetic Routes for Analogous Azido-Tyrosines
The synthesis of this compound involves modifying the side-chain hydroxyl group. This contrasts with other azido-tyrosine analogues where the azide is attached directly to the aromatic ring, such as 3-azido-L-tyrosine.
Synthesis of O-(2-azidoethyl)-L-tyrosine (Side-Chain Modification):
Strategy : This involves a nucleophilic substitution on the phenolic oxygen of tyrosine. nih.govrsc.org
Key Steps : The synthesis typically starts with N-protected tyrosine. The key step is the O-alkylation using a two-carbon linker that is either pre-functionalized with an azide or is later converted to an azide (e.g., via a bromo-intermediate). nih.govrsc.org
Advantages : The starting materials (tyrosine and alkylating agents) are often commercially available and relatively inexpensive. nih.gov The synthetic route is generally high-yielding and can be streamlined. nih.gov
Linker : The flexible ether linkage between the azide and the aromatic ring may increase the accessibility of the azide for bioorthogonal reactions. nih.gov
Synthesis of 3-azido-L-tyrosine (Ring Modification):
Strategy : This synthesis involves the direct functionalization of the aromatic ring.
Key Steps : A common route starts from 3-amino-L-tyrosine. This involves a two-step diazotization-azidation process. The amino group on the ring is first converted to a diazonium salt using sodium nitrite (B80452) under acidic conditions. This highly reactive intermediate then reacts with sodium azide to introduce the azido (B1232118) group onto the ring.
Challenges : The diazotization reaction requires careful temperature control (0–5°C) to manage the reactive diazonium intermediate.
Linker : The azide is directly attached to the rigid aromatic ring, which may have different implications for its reactivity and use as a spectroscopic probe compared to the flexible linker in this compound.
The following table provides a comparative overview of the synthetic strategies:
| Feature | This compound | 3-azido-L-tyrosine | Reference |
|---|---|---|---|
| Point of Azide Attachment | Side-chain via ether linkage | Directly on the aromatic ring (C3 position) | rsc.org |
| Key Reaction Type | O-alkylation (Williamson ether synthesis) | Electrophilic aromatic substitution (diazotization-azidation) | rsc.org |
| Typical Starting Material | L-Tyrosine | 3-Amino-L-tyrosine | smolecule.com |
| Key Reagents | 2-azidoethyl mesylate or 2-bromoethanol/NaN₃, K₂CO₃, DMF | NaNO₂, HCl, NaN₃ | nih.govrsc.org |
| Synthetic Considerations | Control of O- vs. C-alkylation (generally selective for O) | Handling of unstable diazonium salt intermediate, requires low temperatures | google.com |
Bioorthogonal Reactivity Profile of H L Tyr 2 Azidoethyl Oh
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with H-L-Tyr(2-azidoethyl)-OH
The CuAAC reaction is a highly efficient and regioselective ligation between an azide (B81097), such as the one present in this compound, and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which dramatically accelerate the rate of the 1,3-dipolar cycloaddition.
Catalytic Systems and Ligand Effects (e.g., THPTA, TBTA)
The efficacy and biocompatibility of the CuAAC reaction in aqueous environments are significantly enhanced by the use of copper(I)-stabilizing ligands. These ligands not only accelerate the reaction but also protect the copper(I) ion from oxidation and disproportionation, and mitigate its cytotoxic effects. jenabioscience.com Two of the most commonly employed ligands in this context are Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
THPTA is a water-soluble derivative of TBTA and is often favored for bioconjugation reactions due to its excellent performance in aqueous systems. researchgate.netglenresearch.com It has been shown to be superior to TBTA in terms of observed reaction rates and protection against air oxidation in aqueous media. researchgate.net Ligands like THPTA can accelerate the CuAAC reaction, allowing for efficient labeling to be completed in as little as 15 minutes at room temperature. glenresearch.com Furthermore, at an appropriate ligand-to-copper ratio (typically 5:1), THPTA can lower the levels of reactive oxygen species (ROS) induced by the copper(I) ion and prevent protein crosslinking, which is crucial when working with biological samples. nih.gov While TBTA is also an effective ligand, its poor solubility in water can be a limitation for certain biological applications. researchgate.netnih.gov
| Ligand | Key Characteristics | Impact on CuAAC with this compound |
|---|---|---|
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | High water solubility. | Accelerates reaction rates in aqueous buffers, reduces copper-induced cytotoxicity, and protects biomolecules from oxidative damage. nih.goviris-biotech.de |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Limited water solubility. | Effectively accelerates the reaction but may precipitate in highly aqueous environments, potentially limiting its application. researchgate.netnih.gov |
Reaction Kinetics and Efficiency in Aqueous Environments
The CuAAC reaction is renowned for its rapid kinetics and high efficiency, particularly in aqueous environments when facilitated by appropriate ligands. nih.gov The reaction proceeds smoothly under mild conditions, including physiological pH and temperature, making it highly suitable for modifying biomolecules. The presence of ligands like THPTA ensures that the catalytic copper(I) remains available and active, leading to high yields of the triazole product. glenresearch.comiris-biotech.de
While specific kinetic data for the reaction of this compound with various alkynes are not extensively published, the reaction kinetics are generally second-order. The rate is dependent on the concentrations of both the azide- and alkyne-containing reactants. In a typical bioconjugation experiment using a THPTA-Cu(I) catalytic system, reactions can proceed to near completion in a short timeframe. researchgate.net For instance, labeling of an azide-modified protein with an alkyne-functionalized coumarin (B35378) dye in the presence of THPTA and a reducing agent showed significant product formation within minutes. researchgate.net
| Parameter | Typical Value/Observation | Significance for this compound Conjugation |
|---|---|---|
| Reaction Order | Second-order | The reaction rate is dependent on the concentrations of both this compound and the alkyne partner. |
| Reaction Time | Minutes to a few hours | Allows for rapid and efficient labeling of biomolecules. |
| Efficiency in Aqueous Buffer (with ligand) | High (often >95% conversion) | Enables reliable and near-quantitative conjugation in biologically relevant media. |
Regioselectivity of Triazole Formation
A hallmark of the CuAAC reaction is its exceptional regioselectivity. The copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the specific formation of the 1,4-adduct. researchgate.netnih.gov This high degree of regioselectivity is crucial for the synthesis of well-defined bioconjugates, as it ensures a homogeneous product with consistent properties.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
SPAAC is a powerful bioorthogonal reaction that circumvents the need for a metal catalyst. This reaction relies on the inherent ring strain of a cyclooctyne (B158145) to accelerate the cycloaddition with an azide.
Reactivity with Strained Cyclooctynes (e.g., DBCO, BCN, DIBO)
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. Several generations of strained cyclooctynes have been developed to enhance the reaction kinetics. Commonly used cyclooctynes for conjugation with azides like that in this compound include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctynol (DIBO).
DBCO and its derivatives are known for their high reactivity, which is attributed to a combination of ring strain and electronic effects from the fused aromatic rings. researchgate.netresearchgate.net BCN is another widely used cyclooctyne that exhibits good reactivity and stability. nih.govresearchgate.net DIBO also demonstrates fast reaction rates with azides and is readily accessible synthetically. nih.gov The choice of cyclooctyne can be tailored to the specific application, balancing the need for rapid kinetics with stability and solubility considerations. The second-order rate constants for the reaction of various azides with these cyclooctynes have been determined, providing a basis for selecting the most appropriate reaction partner for this compound. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net
| Strained Cyclooctyne | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |
|---|---|---|
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | High reactivity, commercially available with various functionalities. researchgate.netresearchgate.net |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.1 | Good balance of reactivity and stability. nih.govresearchgate.net |
| DIBO (Dibenzocyclooctynol) | ~0.1 | Fast reaction kinetics and straightforward synthesis. nih.gov |
Note: The rate constants can vary depending on the solvent and the specific structure of the azide.
Catalyst-Free Bioconjugation Advantages
The primary advantage of SPAAC is the elimination of the copper catalyst, which can be toxic to living cells and organisms. wikipedia.orgsigmaaldrich.comacs.org This makes SPAAC an ideal choice for in vivo labeling and imaging experiments where cell viability is paramount. pnas.orgnih.gov The bioorthogonality of the azide and cyclooctyne functional groups ensures that they react selectively with each other without interfering with native biological processes. wikipedia.org The catalyst-free nature of the reaction also simplifies the experimental setup and purification of the resulting bioconjugates. The ability to perform these reactions in living systems has opened up new avenues for studying dynamic biological processes, such as glycan trafficking and protein dynamics. pnas.org
Reaction Kinetics and Solvent Compatibility
While specific kinetic data for this compound is not extensively documented, the reactivity of its alkyl azide group can be understood from studies on similar molecules in the context of common bioorthogonal reactions. The kinetics and solvent compatibility are crucial factors that determine the feasibility and efficiency of a bioorthogonal reaction in vitro and in vivo.
The reaction rate is significantly influenced by the solvent. The Staudinger ligation generally proceeds more rapidly in polar, protic solvents, which stabilize the polar transition state of the rate-determining step. acs.orgraineslab.com This compatibility with aqueous environments is a key advantage for its application in biological systems.
Conversely, the inverse electron-demand Diels-Alder (IEDDA) reaction, particularly between tetrazines and strained alkenes, is known for its exceptionally fast kinetics. nih.gov This reaction does not directly involve the azide group but is often used as a complementary bioorthogonal strategy. The second-order rate constants for IEDDA reactions can be many orders of magnitude higher than those for the Staudinger ligation, with values reaching up to 2000 M⁻¹s⁻¹ for the reaction between a trans-cyclooctene (B1233481) and 3,6-di-(2-pyridyl)-s-tetrazine. nih.govacs.org This rapid reactivity allows for efficient labeling at very low concentrations. IEDDA reactions are compatible with a wide array of solvents, including organic solvents, water, and complex biological media like cell lysates. nih.govacs.org
| Bioorthogonal Reaction | Typical Reactants | Second-Order Rate Constant (k₂) | General Solvent Compatibility |
|---|---|---|---|
| Staudinger Ligation | Alkyl Azide + Triarylphosphine | ~10⁻³ M⁻¹s⁻¹ | Good; enhanced in polar, protic solvents (e.g., water) |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene | ~10³ M⁻¹s⁻¹ | Excellent; compatible with organic and aqueous media |
Strategies for Site Specific Incorporation of H L Tyr 2 Azidoethyl Oh into Biomolecules
Genetic Code Expansion through Amber Suppression
Genetic code expansion allows for the ribosomal incorporation of ncAAs into proteins in living cells. nih.govmdpi.com This is achieved by repurposing a codon, typically the amber stop codon (UAG), to encode for the ncAA. The core components required for this process are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. frontiersin.org This pair must function independently of the host cell's endogenous synthetases and tRNAs to ensure the faithful incorporation of the ncAA at the desired position. nih.gov
The successful incorporation of H-L-Tyr(2-azidoethyl)-OH relies on an aaRS/tRNA pair that is orthogonal in the host organism and has been engineered to be specific for the ncAA. frontiersin.org The most commonly used pair for incorporating tyrosine derivatives is the tyrosyl-tRNA synthetase/tRNA (TyrRS/tRNATyr) from archaea, such as Methanococcus jannaschii, which does not cross-react with the translational machinery of bacteria like E. coli. nih.govnih.gov
The engineering process involves two key steps:
tRNA Modification : The anticodon of the orthogonal tRNATyr is mutated (e.g., from GUA to CUA) to recognize the amber stop codon (UAG). nih.gov
Synthetase Engineering : The active site of the corresponding TyrRS is mutated to accommodate this compound instead of the natural L-tyrosine. This is typically achieved through directed evolution, where a library of mutant synthetases is generated and screened for the ability to charge the orthogonal tRNA with the desired ncAA. nih.govnih.gov The selection process often involves a positive screen, where the survival of the host cell depends on the successful incorporation of the ncAA at a UAG codon in an essential gene (like an antibiotic resistance gene), and a negative screen to ensure the synthetase does not incorporate endogenous amino acids. nih.gov
While this methodology has been extensively used to evolve synthetases for structurally similar ncAAs like p-azido-L-phenylalanine (AzF), specific, highly detailed reports on the directed evolution of a TyrRS exclusively for this compound are less common. nih.govnih.gov However, the established principles of mutating key residues within the synthetase active site to alter substrate specificity are directly applicable.
E. coli is a widely used prokaryotic host for the site-specific incorporation of ncAAs via amber suppression. The methodology involves transforming E. coli with two plasmids:
Expression Plasmid : This plasmid contains the gene of interest with an in-frame amber (TAG) codon at the desired site of ncAA incorporation.
pEVOL Plasmid : This plasmid carries the genes for the engineered orthogonal aaRS and the orthogonal suppressor tRNA. researchgate.net
The expression of the orthogonal pair is typically under the control of an inducible promoter (e.g., araBAD), while the tRNA is driven by a constitutive promoter. researchgate.net The bacterial culture is grown in a minimal medium supplemented with this compound. Upon induction, the orthogonal synthetase is expressed, charges the suppressor tRNA with the ncAA, and this complex is delivered to the ribosome. When the ribosome encounters the UAG codon in the target mRNA, the suppressor tRNA inserts this compound, allowing protein synthesis to continue. The fidelity and efficiency of incorporation are crucial metrics and are assessed using techniques like mass spectrometry and Western blotting. nih.gov
| Component | Description | Common Example |
| Host Organism | Prokaryotic cell for protein expression. | E. coli strains (e.g., DH10B) |
| Target Gene Plasmid | Carries the gene of interest with a UAG codon at the desired position. | pBAD vector with target gene |
| Orthogonal Pair Plasmid | Carries genes for the engineered synthetase and suppressor tRNA. | pEVOL vector containing evolved TyrRS and tRNATyrCUA |
| Non-Canonical Amino Acid | Supplied in the growth medium. | This compound |
| Inducer | Chemical that initiates the expression of the orthogonal synthetase. | L-Arabinose |
Incorporating ncAAs in eukaryotic systems (e.g., yeast, mammalian cells) presents additional challenges. The orthogonal aaRS/tRNA pair must not only be orthogonal to the host's cytoplasmic translational machinery but also navigate processes like tRNA transcription and nuclear export. google.com
The E. coli TyrRS/tRNATyr pair has been shown to be orthogonal in yeast and mammalian cells. nih.gov However, tRNA expression in eukaryotes is driven by RNA polymerase III, which often requires internal promoters within the tRNA gene. mdpi.comgoogle.com Therefore, the suppressor tRNA may need to be embedded within a construct that ensures its efficient transcription. frontiersin.org
A common strategy is to first evolve the synthetase specificity in a more tractable system like yeast and then transfer the optimized orthogonal pair to mammalian cells. nih.govnih.gov The delivery of the genetic components into mammalian cells is typically achieved through transfection with plasmids encoding the gene of interest, the engineered synthetase, and the suppressor tRNA. The cells are then cultured in a medium containing this compound. Successful incorporation allows for the study of proteins with novel functionalities within the complex environment of a eukaryotic cell.
Solid-Phase Peptide Synthesis (SPPS) with this compound
Solid-phase peptide synthesis (SPPS) is a chemical method for synthesizing peptides by sequentially adding amino acids to a growing chain that is covalently attached to a solid resin support. peptide.comnih.gov This technique allows for the direct and unambiguous incorporation of ncAAs like this compound at any desired position in a peptide sequence.
To be used in SPPS, the alpha-amino group of this compound must be protected to prevent self-polymerization. The two most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), each defining a distinct SPPS strategy. peptide.com this compound is commercially available with both types of protection, making it compatible with either method. medchemexpress.commedchemexpress.com
Fmoc Strategy : In this approach, the N-α-Fmoc group is used, which is stable to acid but removed by a base, typically piperidine (B6355638). peptide.com The protected amino acid, Fmoc-L-Tyr(2-azidoethyl)-OH , is used for incorporation. The azidoethyl group on the tyrosine side chain is stable under the mild basic conditions of Fmoc deprotection and the standard acidic conditions used for final cleavage from most resins (e.g., using trifluoroacetic acid). medchemexpress.comchemsrc.comiris-biotech.de
Boc Strategy : This strategy employs the acid-labile N-α-Boc group, which is removed by a moderately strong acid like trifluoroacetic acid (TFA). rsc.org The protected amino acid used is Boc-L-Tyr(2-azidoethyl)-OH . medchemexpress.comiris-biotech.de The side-chain azidoethyl group is stable to the repeated TFA treatments required for Boc removal during synthesis. The final cleavage from the resin often requires a stronger acid, such as hydrogen fluoride (B91410) (HF), which does not affect the azido (B1232118) group. peptide.com
| Strategy | N-α-Protecting Group | Deprotection Agent | Side-Chain Stability | Protected Amino Acid |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Stable to base and TFA | Fmoc-L-Tyr(2-azidoethyl)-OH |
| Boc | tert-butyloxycarbonyl | Acid (e.g., TFA in DCM) | Stable to TFA and HF | Boc-L-Tyr(2-azidoethyl)-OH |
The incorporation of this compound into a growing peptide chain follows the standard SPPS cycle. peptide.com Assuming an Fmoc strategy:
Deprotection : The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed with a solution of piperidine in a solvent like dimethylformamide (DMF).
Washing : The resin is thoroughly washed to remove the deprotection agent and byproducts.
Activation and Coupling : Fmoc-L-Tyr(2-azidoethyl)-OH is pre-activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) to form a reactive species. This activated amino acid is then added to the resin, where it couples to the newly freed N-terminal amine of the peptide chain.
Washing : The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the sequence. Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed in a single step, typically with a strong acid cocktail containing TFA. The crude peptide containing the azidoethyl-tyrosine residue is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Post-Synthetic Modification of Peptides
Post-synthetic modification refers to the chemical alteration of a peptide after its primary sequence has been assembled. While direct alkylation of a native tyrosine residue within a completed peptide to install the 2-azidoethyl group is challenging due to potential side reactions with other nucleophilic residues, a more robust and common strategy involves the incorporation of the pre-functionalized amino acid during solid-phase peptide synthesis (SPPS). nih.govscispace.comnih.gov
SPPS is a cornerstone of peptide chemistry where a peptide chain is incrementally built on a solid resin support. scispace.com To incorporate this compound at a specific site, its protected form, typically Fmoc-L-Tyr(2-azidoethyl)-OH, is used as a building block in a standard Fmoc/tBu synthesis protocol.
The general cycle for incorporating Fmoc-L-Tyr(2-azidoethyl)-OH via SPPS involves:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically using a piperidine solution, to expose a free amine. csic.es
Coupling: The carboxyl group of the incoming Fmoc-L-Tyr(2-azidoethyl)-OH is activated using coupling reagents (e.g., HBTU, HATU) and then reacted with the free amine of the resin-bound peptide chain. scispace.com
Washing: Excess reagents and byproducts are washed away.
This cycle is repeated for each amino acid in the sequence. By introducing Fmoc-L-Tyr(2-azidoethyl)-OH at the desired coupling step, its position in the final peptide is precisely controlled. Once the entire sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, yielding the final peptide containing the site-specifically incorporated azido-functionalized tyrosine analog. This method ensures high fidelity and purity of the target peptide, ready for subsequent bioorthogonal conjugation. nih.govlookchem.com
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) for Incorporating this compound
| Step | Procedure | Purpose |
| Resin Preparation | Swelling the solid support (e.g., Wang resin) in a suitable solvent like DMF. | To allow reagents to access the reactive sites on the resin. |
| Fmoc Deprotection | Treating the resin with a piperidine solution to remove the N-terminal Fmoc group. | To expose the amine for the next coupling reaction. |
| Amino Acid Coupling | Activating and coupling the next Fmoc-protected amino acid (e.g., Fmoc-L-Tyr(2-azidoethyl)-OH) using coupling reagents. | To elongate the peptide chain at the specific position. |
| Final Cleavage | Treating the resin with a cleavage cocktail (e.g., trifluoroacetic acid) after synthesis is complete. | To release the full peptide from the solid support and remove side-chain protecting groups. |
Semi-Synthetic Protein Conjugation Approaches
Semi-synthetic protein conjugation involves the chemical modification of a protein that has been produced through biological expression. scilit.com Targeting native tyrosine residues for site-specific modification presents a powerful strategy to introduce this compound or, more commonly, just the azido handle onto a protein surface. nih.govnih.gov The phenolic side chain of tyrosine is a unique target due to its relatively low abundance and accessibility on protein surfaces compared to highly abundant residues like lysine (B10760008). bohrium.com
Several methods have been developed for the chemospecific modification of tyrosine:
Diazonium Salt Coupling: Tyrosine residues can react with diazonium salts under mild, slightly alkaline conditions to form stable azo-adducts. nih.gov A diazonium reagent containing an azide (B81097) group could be used to directly install the desired functionality onto an accessible tyrosine residue. The selectivity of this reaction can be influenced by the local environment and pH.
Palladium-Catalyzed Reactions: Late-stage functionalization of peptides and proteins using palladium catalysis has been demonstrated for tyrosine residues. researchgate.netnih.gov These methods can create carbon-carbon bonds at the ortho position of the phenol (B47542) ring, offering a route to attach various chemical groups, including those bearing an azide.
Three-Component Mannich-type Reaction (Tyrosine-Click Reaction): This method involves the reaction of a tyrosine residue with an aldehyde and an aniline (B41778) derivative to form a stable carbon-carbon bond. By using an aniline or aldehyde containing an azide moiety, the functional group can be site-selectively introduced onto the protein.
Enzymatic Oxidation: As discussed further in the enzymatic section, tyrosinase can oxidize tyrosine to a reactive o-quinone, which can then be captured by a nucleophile. nih.govescholarship.org If a nucleophile such as 2-azidoethylamine (B148788) is used, this results in the covalent attachment of the azidoethyl group to the tyrosine residue.
The success of these semi-synthetic approaches depends heavily on the accessibility of the target tyrosine residue on the protein surface and the ability to control the reaction conditions to prevent non-specific modifications of other amino acids. scilit.comnih.gov
Enzymatic Ligation Techniques Utilizing this compound
Enzymatic methods offer exceptional specificity for protein modification under mild, physiological conditions. Several enzymatic strategies can be employed to incorporate this compound or similar analogs into proteins.
Tyrosinase-Mediated Conjugation: Tyrosinase is an enzyme that catalyzes the oxidation of the phenol side chain of tyrosine to a highly reactive o-quinone. nih.govknu.ac.kr This intermediate can then undergo a rapid, non-enzymatic reaction with various nucleophiles. researchgate.netnih.gov By incubating a target protein with tyrosinase in the presence of an amine-containing azide molecule (e.g., 2-azidoethylamine), the azido group can be specifically conjugated to surface-accessible tyrosine residues. This approach has been successfully used for site-specific PEGylation and fluorescent dye tagging of proteins. nih.gov
Sortase-Mediated Ligation (SML): Sortases are bacterial transpeptidases that recognize a specific C-terminal sorting motif (e.g., LPXTG) on one protein or peptide and ligate it to an N-terminal oligo-glycine motif on another. bpsbioscience.comresearchgate.net To incorporate this compound using this method, the unnatural amino acid would first be included in a synthetic peptide bearing either the LPXTG motif or the N-terminal glycine (B1666218) nucleophile. The enzyme then specifically ligates this azide-containing peptide onto a target protein that has been engineered to contain the corresponding partner motif. SML is a powerful tool for creating well-defined protein-peptide conjugates. nih.govrsc.org
Tubulin Tyrosine Ligase (TTL): TTL is an enzyme that catalyzes the post-translational addition of a tyrosine residue to the C-terminus of α-tubulin. Importantly, TTL has been shown to accept various tyrosine analogs as substrates. researchgate.net It recognizes a short C-terminal sequence on the target protein, making it possible to tag proteins other than tubulin by genetically adding this recognition sequence. By providing this compound as the substrate for TTL, it can be enzymatically and site-specifically ligated to the C-terminus of an engineered protein. This method provides a highly specific, single-site modification.
Table 2: Comparison of Enzymatic Ligation Techniques
| Enzyme | Mechanism | Target Site | Requirements |
| Tyrosinase | Oxidation of Tyr to o-quinone, followed by nucleophilic attack. | Surface-accessible Tyrosine residues. | Azide-containing nucleophile (e.g., 2-azidoethylamine). |
| Sortase A | Transpeptidation between LPXTG motif and N-terminal Glycine. | C-terminus (via LPXTG) or N-terminus (via Gly). | Genetically encoded recognition motifs; synthetic peptide containing this compound. |
| Tubulin Tyrosine Ligase (TTL) | Ligation of Tyr or its analogs to a protein C-terminus. | C-terminus of a protein. | Genetically encoded C-terminal recognition sequence. |
Advanced Applications of H L Tyr 2 Azidoethyl Oh in Chemical Biology and Proteomics Research
Protein and Peptide Labeling for Functional Studies
The ability to introduce H-L-Tyr(2-azidoethyl)-OH at any desired position in a protein's sequence provides a powerful platform for functional studies. Once incorporated, the exposed azide (B81097) group can be selectively targeted with a variety of alkyne- or cyclooctyne-functionalized molecules. nih.gov This bioorthogonal reaction strategy ensures that the labeling occurs only at the intended site, avoiding off-target modifications of other amino acid residues. lumiprobe.com This specificity is crucial for preserving the native structure and function of the protein while allowing for the attachment of probes that facilitate detection and analysis.
Site-specific fluorescent labeling is a cornerstone technique for visualizing proteins in cells, tracking their movement, and studying their interactions. This compound serves as an ideal anchor point for the covalent attachment of fluorescent probes. nih.gov Through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), an alkyne-derivatized fluorophore can be permanently attached to the protein of interest. nih.govnih.gov
The SPAAC reaction is particularly advantageous for studies in living cells as it proceeds without the need for a cytotoxic copper catalyst. thermofisher.com This methodology has been used to attach imaging agents like tetramethylrhodamine (B1193902) (TAMRA) to proteins for live-cell imaging applications. nih.gov The precision of this technique ensures a homogenous population of labeled proteins, where each molecule carries a single probe at the exact same location, leading to more reliable and interpretable imaging data.
Below is a table of representative alkyne-functionalized fluorescent probes that are compatible with proteins containing this compound.
| Probe Class | Specific Example | Excitation (nm) | Emission (nm) | Reaction Type |
| Coumarin (B35378) | AF 343 Alkyne | ~343 | ~442 | CuAAC |
| Fluorescein | AF 488 Alkyne | ~495 | ~519 | CuAAC / SPAAC |
| Rhodamine | AF 594 Alkyne | ~590 | ~617 | CuAAC / SPAAC |
| Cyanine | AF 647 Alkyne | ~650 | ~668 | CuAAC / SPAAC |
Data compiled from various sources. interchim.frlumiprobe.com The specific reaction type (CuAAC or SPAAC) depends on the alkyne derivative used (e.g., terminal alkyne for CuAAC, cyclooctyne (B158145) for SPAAC).
Biotinylation is a widely used technique for protein purification, enrichment, and detection due to the extremely high affinity between biotin (B1667282) and streptavidin (or avidin). By incorporating this compound into a target protein, researchers can perform site-specific biotinylation using an alkyne-functionalized biotin molecule. This approach offers significant advantages over traditional biotinylation methods that target naturally occurring residues like lysine (B10760008), which often results in heterogeneous labeling and potential disruption of protein function. nih.gov
Once the protein is biotinylated via the azide handle, it can be efficiently captured from complex biological mixtures, such as cell lysates, using streptavidin-coated beads. nih.gov This affinity-based enrichment is a critical step in many proteomics workflows, allowing for the isolation of a specific protein and its binding partners for subsequent analysis by mass spectrometry or Western blotting. nih.govresearchgate.net This targeted approach reduces sample complexity and enhances the detection of low-abundance proteins. nih.gov
Quantitative proteomics relies on the ability to accurately measure changes in protein abundance across different samples. Stable isotope labeling is a key strategy for achieving this, where proteins from different conditions are differentially labeled with "light" and "heavy" isotopes. silantes.comnih.gov this compound can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) to create a "heavy" version of the amino acid.
When this heavy analog is incorporated into a protein in one cell population and the natural "light" version is incorporated in another, the resulting proteins can be distinguished by mass spectrometry. cellsignal.com After combining the cell lysates, the relative abundance of the target protein can be determined by comparing the signal intensities of the heavy and light peptide fragments. nih.gov This method, analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for highly accurate relative quantification, as the samples are combined early in the workflow, minimizing experimental variability. biorxiv.org
Probing Protein Structure and Dynamics
Beyond its role as a chemical handle for attaching external probes, the azide group of this compound has intrinsic spectroscopic properties that can be leveraged to study protein structure and dynamics directly.
The azide (–N₃) functional group possesses a unique asymmetric stretching vibration that absorbs infrared (IR) light in a spectral region (~2100 cm⁻¹) that is largely transparent in proteins and other biological molecules. nih.gov This makes the azide an excellent vibrational reporter, or "IR probe." The exact frequency of this absorption is exquisitely sensitive to the local chemical environment, including solvent exposure, hydrogen bonding, and electric fields within the protein. nih.gov
Research on this compound (AePhe) incorporated into superfolder green fluorescent protein (sfGFP) demonstrated this sensitivity. nih.govnih.gov The azide's vibrational frequency showed a significant blue shift (from 2110.7 cm⁻¹ to 2120.4 cm⁻¹) when moving from a non-hydrogen-bonding solvent (DMSO) to a hydrogen-bonding solvent (water). nih.gov When incorporated at two different sites in sfGFP, the azide group reported on different degrees of solvent exposure, highlighting its utility in mapping a protein's local environment. nih.gov
| Solvent/Protein Environment | Azide Asymmetric Stretch (cm⁻¹) | Interpretation |
| DMSO | 2110.7 | Non-hydrogen bonding environment |
| Water | 2120.4 | Hydrogen bonding with water molecules |
| sfGFP (Site 133) | 2116.5 | Partially solvated/buried |
| sfGFP (Site 149) | 2115.3 | Partially solvated/buried |
Data sourced from Tookmanian et al., Chem. Eur. J., 2015. nih.govnih.gov
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying protein conformational changes and protein-protein interactions. youtube.com FRET requires the placement of two different fluorophores—a donor and an acceptor—at specific locations. youtube.com The efficiency of energy transfer between them is highly dependent on the distance separating them. youtube.com
Achieving precise placement of these fluorophores is critical for accurate FRET measurements. This compound provides an ideal solution by enabling the site-specific incorporation of an azide handle, to which an alkyne-derivatized donor or acceptor fluorophore can be attached via click chemistry. nih.gov By incorporating this amino acid at two distinct sites within a single protein or on two separate interacting proteins, a FRET pair can be precisely positioned. nih.gov This allows researchers to monitor dynamic events, such as a protein changing its shape upon ligand binding or the association and dissociation of two proteins in a signaling pathway, by measuring changes in FRET efficiency in real-time. mdpi.com
Construction of Complex Bioconjugates for Research Tools
The unnatural amino acid this compound serves as a powerful molecular tool in chemical biology and proteomics, primarily due to the bioorthogonal reactivity of its azidoethyl group. iris-biotech.deiris-biotech.de This functional group enables highly specific and efficient covalent bond formation under mild, biological conditions through "click chemistry" reactions. medchemexpress.commedchemexpress.com The most common of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which allow for the precise ligation of molecules bearing a complementary alkyne or strained cyclooctyne group, respectively. medchemexpress.compharmaffiliates.com This capability for chemoselective modification is foundational to its use in constructing sophisticated bioconjugates for research purposes. nih.govprinceton.edu
Antibody-Drug Conjugate (ADC) Linker Methodologies
In the context of therapeutic research, Antibody-Drug Conjugates (ADCs) represent a major class of targeted agents, and the linker connecting the antibody to the cytotoxic payload is a critical component for their success. nih.gov An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient payload release at the target site. nih.govwuxiapptec.com this compound provides a versatile platform for developing next-generation ADC linkers.
By genetically encoding this compound at a specific site on a monoclonal antibody, researchers can create a homogenous population of antibodies with a precisely placed azide handle. This site-specific incorporation avoids the heterogeneity often associated with traditional conjugation to native lysine or cysteine residues. princeton.edunih.gov A cytotoxic drug, modified with a complementary functional group like an alkyne, can then be attached via a click reaction. The resulting triazole linkage formed during the cycloaddition is exceptionally stable, which is a desirable characteristic for ADC linkers to ensure they remain intact in the bloodstream. nih.gov This methodology allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR) and consistent properties, which are crucial for preclinical evaluation.
Table 1: Comparison of ADC Linker Strategies
| Linker Type | Conjugation Chemistry | Key Advantage | Potential Limitation |
|---|---|---|---|
| Cleavable (e.g., Val-Cit) | Enzymatic Cleavage | Payload release triggered by tumor-associated proteases. | Potential for premature cleavage in circulation. |
| Cleavable (e.g., Hydrazone) | Acid-Labile Hydrolysis | Release triggered by the low pH of endosomes/lysosomes. | Can have variable stability at physiological pH. |
| Non-Cleavable (e.g., SMCC) | Maleimide-Thiol Reaction | High plasma stability. | Requires complete lysosomal degradation of the antibody for payload release. njbio.com |
| Click-Based (via this compound) | Azide-Alkyne Cycloaddition | Forms a highly stable triazole linkage; allows for site-specific conjugation and homogenous products. | Requires genetic engineering to incorporate the unnatural amino acid. |
Assembly of Multi-Component Biosensors
The precise control over molecular architecture afforded by this compound is highly advantageous for the rational design of biosensors. A biosensor typically consists of a biological recognition element (e.g., a protein) and a signal transducer (e.g., a fluorophore). By incorporating this compound into a scaffold protein at one or more specific locations, researchers can "click" on various functional components.
For example, a Förster Resonance Energy Transfer (FRET)-based biosensor can be assembled to monitor protein conformational changes. This compound could be incorporated at two distinct sites in a protein. A donor fluorophore with an alkyne handle can be attached to the first site, and an acceptor fluorophore with an alkyne handle can be attached to the second. A change in the protein's conformation that alters the distance or orientation between the two fluorophores would result in a measurable change in the FRET signal. This modular approach allows for the systematic optimization of sensor performance by testing different reporter molecules.
Table 2: Components for Biosensor Assembly via Click Chemistry
| Scaffold Protein with this compound | "Clicked" Component 1 (Alkyne-Modified) | "Clicked" Component 2 (Alkyne-Modified) | Resulting Biosensor Type |
|---|---|---|---|
| Calmodulin | Donor Fluorophore (e.g., Cy3-alkyne) | Acceptor Fluorophore (e.g., Cy5-alkyne) | FRET-based calcium sensor |
| Maltose-Binding Protein | Fluorophore (e.g., Fluorescein-alkyne) | Quencher (e.g., Dabcyl-alkyne) | "Turn-on" fluorescence sensor for maltose |
| Single-chain antibody (scFv) | Reporter Enzyme (e.g., HRP-alkyne) | N/A | Enzyme-linked immunosorbent assay (ELISA) reagent |
Engineering of Targeted Delivery Systems for Research Reagents
Beyond ADCs, this compound facilitates the creation of systems for the targeted delivery of various research reagents to specific cell types or tissues. A targeting moiety, such as a cell-penetrating peptide, an antibody fragment, or a small molecule ligand, can be produced with a site-specifically incorporated this compound. This azide-functionalized targeting agent can then be conjugated to a cargo molecule of interest—such as a fluorescent probe, a nanoparticle, or a bioactive small molecule—that has been modified with an alkyne. This "plug-and-play" approach allows for the rapid generation of various targeted probes to study biological processes in a specific context, minimizing off-target effects that could confound experimental results.
Elucidation of Biological Pathways and Molecular Mechanisms
Incorporating this compound directly into proteins through genetic code expansion provides a powerful tool for probing biological systems. The azide group acts as a latent reactive handle that is chemically inert to the vast majority of native biological functional groups, allowing it to function as a quiet observer within the cellular environment until it is called upon for a specific chemical reaction. iris-biotech.deprinceton.edu
Interrogation of Protein-Protein and Protein-Ligand Interactions
Identifying the interaction partners of a specific protein is fundamental to understanding its biological function. This compound can be used to map these interactions directly within a cellular context. By incorporating this amino acid into a "bait" protein at a site presumed to be near an interaction interface, the azide group can be converted into a more reactive species (e.g., via photoactivation of a diazirine-containing crosslinker that has been "clicked" on). This activation can covalently trap nearby interacting "prey" proteins or ligands. The resulting crosslinked complex can be isolated, and the identity of the interaction partners can be determined using proteomic techniques like mass spectrometry. This approach provides a snapshot of interactions that may be too transient or weak to be captured by traditional methods like co-immunoprecipitation or yeast two-hybrid systems. nih.gov
Table 3: Workflow for Crosslinking-Mass Spectrometry using this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Genetically encode this compound into the protein of interest ("bait"). | Introduce the bioorthogonal handle at a specific site. |
| 2 | Express the modified protein in the desired biological system (e.g., cultured cells). | Allow the bait protein to engage with its natural interaction partners. |
| 3 | Introduce an alkyne-modified photo-activatable crosslinker. | Attach the crosslinking agent to the bait protein via click chemistry. |
| 4 | Expose the system to UV light. | Activate the crosslinker to form covalent bonds with proximal proteins ("prey"). |
| 5 | Lyse cells and purify the crosslinked protein complexes. | Isolate the bait protein along with its covalently trapped partners. |
| 6 | Perform enzymatic digestion and analyze by mass spectrometry. | Identify the captured prey proteins. |
Mapping Cellular Localizations of Biomolecules
Determining the precise subcellular localization of a protein is crucial for understanding its function. This compound enables high-fidelity visualization of proteins through bioorthogonal ligation. Once the amino acid is incorporated into a target protein, a small, alkyne-modified fluorescent dye can be attached via a click reaction. This method, often termed bioorthogonal labeling, has significant advantages over traditional fluorescent protein fusions (e.g., GFP). The fluorophores used are typically smaller and can be brighter and more photostable than fluorescent proteins. Furthermore, the labeling event can be performed at a specific time point, providing temporal control over the visualization. This allows researchers to track the movement of a protein population within a cell over time. In addition to fluorescent probes, other tags like biotin (for affinity purification) or electron microscopy probes can be attached. The azide group itself can also be used as an infrared (IR) vibrational reporter, offering another label-free method to probe the protein's environment. iris-biotech.deiris-biotech.debapeks.com
Generation of Chemically Modified Protein Libraries
The site-specific incorporation of the non-canonical amino acid this compound provides a powerful platform for the generation of chemically modified protein libraries, enabling explorations of protein function and the development of novel protein-based tools and therapeutics. This approach uniquely combines genetic encoding with bioorthogonal chemistry to create vast combinatorial libraries that far exceed the diversity achievable through traditional genetic methods alone.
The core strategy involves a two-tiered diversification process. First, a genetic library is created where this compound is incorporated at various positions within a target protein scaffold. Second, the azide moiety of the incorporated amino acid serves as a chemical handle for modification with a diverse array of alkyne-containing molecules via click chemistry. nih.govbachem.com This dual approach allows researchers to systematically probe the effects of novel chemical functionalities at specific locations on a protein's surface, leading to the discovery of proteins with enhanced or entirely new properties.
Genetic Library Construction
The initial step is the creation of a protein library where the genetic code is expanded to include this compound. This is typically achieved using scanning unnatural amino acid mutagenesis. nih.govspringernature.com The process begins by generating a library of genes for a target protein, where each variant contains a single, randomly positioned nonsense codon, most commonly the amber stop codon (TAG). nih.gov
This gene library is then expressed in a host organism (such as E. coli) that has been engineered to recognize the nonsense codon. The host is equipped with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound. nih.gov This engineered synthetase charges its corresponding tRNA with this compound, and the tRNA's anticodon is designed to recognize the TAG codon. Consequently, during protein translation, instead of termination, the unnatural amino acid is incorporated at the site of the TAG codon. quora.com The result is a library of full-length proteins, with each member containing a single this compound residue at a unique position. nih.gov
Post-Translational Chemical Diversification via Click Chemistry
With the genetic library of azide-functionalized proteins in hand, the next stage is chemical diversification. The azide group introduced via this compound is bioorthogonal, meaning it does not react with native functional groups found in biological systems. nih.gov It serves as a specific handle for covalent modification through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. nih.govcambridge.org
The protein library, containing members with an azide at various positions, can be pooled and reacted with a single alkyne-containing molecule to assess the positional impact of a specific modification. More powerfully, the library can be reacted with a library of diverse alkyne-containing small molecules. This step generates a vast secondary library of chemically modified proteins, where the diversity arises from both the position of the modification and the chemical nature of the appended moiety.
The types of alkyne-containing molecules that can be used are virtually limitless, including:
Fluorescent dyes for imaging and tracking.
Biotin tags for affinity purification and detection.
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.
Small molecule drugs or receptor ligands to create targeted therapeutics.
Cross-linking agents to study protein-protein interactions.
Peptides or carbohydrates to introduce new binding specificities.
The workflow for generating and screening such a library is summarized in the table below.
| Step | Description | Key Methodologies | Outcome |
|---|---|---|---|
| 1. Genetic Library Creation | A target gene is randomly mutated to introduce a single TAG stop codon at various positions. | Transposon-based mutagenesis, Error-prone PCR. nih.govnih.gov | A library of plasmid DNA, each encoding the target protein with one unique TAG codon position. |
| 2. Protein Expression with UAA | The plasmid library is expressed in a host containing an orthogonal tRNA/tRNA-synthetase pair and supplemented with this compound. | Nonsense suppression, In vivo protein synthesis. nih.gov | A library of proteins, each containing a single this compound at a different site. |
| 3. Chemical Modification | The azide-containing protein library is reacted with a library of alkyne-functionalized small molecules. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov | A highly diverse library of chemically modified proteins. |
| 4. Screening or Selection | The chemically modified library is screened to identify variants with desired properties (e.g., increased binding, enhanced catalysis). | Phage display, Yeast surface display, Fluorescence-activated cell sorting (FACS), In vitro compartmentalization. researchgate.netnih.gov | "Hit" proteins with novel or improved functions. |
Research Findings and Applications
This methodology enables the directed evolution of proteins with functions that are inaccessible to the 20 canonical amino acids. researchgate.net For instance, a library of an enzyme could be generated with this compound incorporated at various positions around the active site. This library could then be reacted with a collection of alkyne-modified metal chelators, potentially creating novel metalloenzymes with unique catalytic activities.
Another application is the optimization of therapeutic proteins, such as antibodies. By incorporating this compound at various surface-exposed sites and conjugating different polymers or cytotoxic drugs, researchers can screen for antibody-drug conjugates (ADCs) with optimal stability, efficacy, and pharmacokinetic profiles.
The table below illustrates a hypothetical example of how a library based on a generic binding protein (e.g., an antibody fragment or scaffold protein) could be generated and diversified.
| Parent Protein | This compound Incorporation Site (Example) | Example Alkyne-Modifier | Potential New Function/Property Screened |
|---|---|---|---|
| Sso7d Scaffold Protein | Position 15 (Loop 1) | Alkyne-PEG (5 kDa) | Increased thermal stability and serum half-life. |
| Sso7d Scaffold Protein | Position 33 (Loop 2) | Alkyne-Biotin | Strong binding to streptavidin for immobilization applications. |
| Sso7d Scaffold Protein | Position 54 (Loop 3) | Alkyne-Mannose | Novel binding affinity for mannose-specific lectins. |
| Sso7d Scaffold Protein | Position 62 (C-terminus) | Alkyne-Fluorophore (e.g., TAMRA) | Creation of a site-specific fluorescent biosensor. |
This strategy of combining genetic and chemical diversification represents a significant advancement in protein engineering. By leveraging the specific reactivity of this compound, it becomes possible to construct and screen libraries of proteins with an unprecedented range of chemical functionalities, accelerating the discovery of novel biocatalysts, therapeutics, and research tools.
Comparative Analysis and Future Directions
The utility of an unnatural amino acid (UCAA) is defined by its unique chemical functionality, its efficiency of incorporation into proteins, and its versatility in subsequent chemical modifications. H-L-Tyr(2-azidoethyl)-OH, with its ether-linked azidoethyl group, offers a distinct set of properties when compared to other functionalized amino acids. This section provides a comparative analysis of this compound against other azido- and alkyne-functionalized UCAAs, discusses advances in bioorthogonal ligation partners, and explores emerging applications for this versatile chemical biology tool.
Q & A
Q. What are the key synthetic routes for preparing H-L-Tyr(2-azidoethyl)-OH?
The synthesis typically involves alkylation of tyrosine derivatives followed by azide functionalization. For example, alkylation with 2-bromoethylazide under basic conditions (e.g., potassium tert-butoxide in DMSO) introduces the azidoethyl group. Subsequent purification via reverse-phase HPLC ensures high purity (>95%) .
Q. How should this compound be handled safely in the laboratory?
While specific toxicity data for this compound is limited, general azide safety protocols apply: avoid heat, friction, or shock to prevent decomposition. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Store at <-20°C in airtight, light-protected containers to maintain stability .
Q. What analytical methods are recommended for characterizing this compound?
Key techniques include:
Q. What is the role of this compound in click chemistry applications?
The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with alkynes. This is widely used for site-specific bioconjugation, such as labeling proteins or synthesizing peptide-drug conjugates .
Advanced Research Questions
Q. How can researchers optimize CuAAC efficiency while minimizing copper-induced toxicity in biological systems?
Strategies include:
- Using water-soluble copper ligands (e.g., tris-hydroxypropyltriazolylamine, THPTA) to enhance reaction rates and reduce Cu concentrations.
- Post-reaction purification via size-exclusion chromatography to remove residual copper.
- Alternative strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free conditions, though reaction kinetics may vary .
Q. What experimental designs are effective for incorporating this compound into peptide-based biomaterials?
- Solid-phase peptide synthesis (SPPS): Incorporate the derivative during chain elongation using Fmoc-protected analogs.
- Post-synthetic modification: React azide-functionalized peptides with alkyne-tagged fluorophores (e.g., Alexa Fluor 555) for imaging applications. Validate conjugation efficiency via fluorescence spectroscopy or MALDI-TOF MS .
Q. How can structural discrepancies in crystallographic data of this compound conjugates be resolved?
Use SHELX programs for high-resolution refinement. For ambiguous electron density near the azidoethyl group:
- Apply restraints on bond lengths/angles based on prior azide-containing structures.
- Validate with complementary techniques like IR spectroscopy (azide stretch ~2100 cm) or X-ray absorption spectroscopy (XAS) .
Q. What strategies mitigate side reactions during CuAAC with this compound in complex biological matrices?
- Protecting groups: Temporarily shield reactive side chains (e.g., Tyr-OH) with tert-butyl or benzyl groups.
- Orthogonal labeling: Use sequential CuAAC and SPAAC reactions for multi-component labeling.
- Kinetic monitoring: Employ real-time UV/Vis or fluorescence assays to track reaction progress and adjust stoichiometry .
Q. How does the azidoethyl group influence the photophysical properties of tyrosine derivatives in spectroscopic studies?
The azide moiety introduces a strong IR absorption band (~2100 cm), enabling infrared (IR) reporting. However, it may quench fluorescence in UV/Vis assays; substitute with fluorogenic alkynes (e.g., dibenzocyclooctyne, DBCO) to restore signal .
Q. What are the limitations of using this compound in in vivo studies?
Challenges include:
- Metabolic instability of azides in reducing environments (e.g., glutathione-rich tissues).
- Potential immunogenicity of triazole adducts.
Solutions: Use stabilized azide derivatives (e.g., aryl azides) or localize delivery via targeted nanoparticles .
Methodological Notes
- Data Contradiction Analysis: Discrepancies in reaction yields may arise from solvent polarity (DMSO vs. THF), copper source purity, or azide/alkyne stoichiometry. Always cross-validate with multiple techniques (e.g., NMR and MS) .
- Ethical Compliance: Adhere to institutional guidelines for azide handling and waste disposal. Avoid environmental release due to potential ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
